Cas no 2183131-65-7 ((R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate)
(R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate Chemical and Physical Properties
Names and Identifiers
-
- (R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
- [(3R)-3-amino-2,2-dimethyl-4-oxoazetidin-1-yl]oxidanesulfonic acid
- 2183131-65-7
- [(3R)-3-amino-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate
- CS-0109506
- D86056
-
- Inchi: 1S/C5H10N2O5S/c1-5(2)3(6)4(8)7(5)12-13(9,10)11/h3H,6H2,1-2H3,(H,9,10,11)/t3-/m0/s1
- InChI Key: CDGJTKZKKHLQQN-VKHMYHEASA-N
- SMILES: S(O)(ON1C(=O)[C@H](N)C1(C)C)(=O)=O
Computed Properties
- Exact Mass: 210.03104260g/mol
- Monoisotopic Mass: 210.03104260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3.9
- Topological Polar Surface Area: 118Ų
(R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180146-100mg |
(R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate |
2183131-65-7 | 97% | 100mg |
¥3150.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1180146-250mg |
(R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate |
2183131-65-7 | 97% | 250mg |
¥5037.00 | 2023-11-21 | |
| Chemenu | CM558565-100mg |
(R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate |
2183131-65-7 | 97% | 100mg |
$346 | 2023-03-10 | |
| Chemenu | CM558565-250mg |
(R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate |
2183131-65-7 | 97% | 250mg |
$596 | 2023-03-10 |
(R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate Related Literature
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on (R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate
Introduction to (R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate (CAS No. 2183131-65-7)
(R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number CAS No. 2183131-65-7, has garnered attention due to its unique structural properties and potential biological activities. The molecule features a substituted azetidine ring, which is a key structural motif in many bioactive molecules, making it a valuable scaffold for drug discovery and development.
The< strong> (R)-configuration of the compound is particularly noteworthy, as chirality plays a crucial role in the biological activity of many pharmaceutical agents. The stereochemical purity of this compound ensures that it can be effectively utilized in synthetic pathways where enantioselectivity is paramount. This characteristic makes it an attractive candidate for further investigation in the development of enantiomerically pure drugs, which often exhibit improved pharmacological profiles compared to their racemic counterparts.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from azetidine derivatives. These compounds have shown promise in various preclinical studies due to their ability to interact with biological targets in a highly specific manner. The< strong> 3-amino group and the< strong> 4-oxoazetidin-1-yl moiety are particularly important functional groups that contribute to the compound's reactivity and potential biological activity. The presence of these groups allows for further chemical modification, enabling the synthesis of more complex and diverse pharmacophores.
One of the most compelling aspects of< strong> (R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate is its potential application in the synthesis of protease inhibitors. Proteases are enzymes that play a critical role in numerous physiological processes, and their inhibition is a key strategy in the treatment of various diseases, including cancer and infectious disorders. The azetidine ring provides a rigid scaffold that can mimic the transition state of peptide bond hydrolysis, making it an effective inhibitor design template. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain proteases, suggesting its utility as a lead compound for further drug development.
The< strong> hydrogen sulfate salt form of the compound enhances its solubility and stability, making it more suitable for various pharmaceutical applications. This salt form also improves the compound's handling properties, facilitating its use in both laboratory and industrial settings. The enhanced solubility is particularly advantageous for formulation development, as it allows for easier integration into drug delivery systems such as oral tablets or injectable solutions.
In addition to its protease inhibition properties, there is emerging evidence suggesting that< strong> (R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate may have other biological activities. For instance, preliminary studies have indicated that this compound may exhibit anti-inflammatory effects by modulating key signaling pathways involved in inflammation. The< strong> 3-amino group and other functional moieties present in the molecule could interact with inflammatory mediators, potentially leading to a reduction in pro-inflammatory cytokine production. This finding opens up new avenues for exploring the therapeutic potential of this compound in conditions such as rheumatoid arthritis or inflammatory bowel disease.
The synthesis of< strong> (R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and enantiomeric purity. Advanced synthetic methodologies, such as asymmetric catalysis and chiral auxiliary techniques, are employed to achieve the desired stereochemical outcome. These synthetic strategies not only highlight the complexity of working with chiral compounds but also underscore the importance of innovative approaches in pharmaceutical chemistry.
The growing body of research on azetidine derivatives underscores their significance as pharmacological scaffolds. The structural versatility of these compounds allows for the design of molecules with tailored biological activities. As our understanding of structure-function relationships continues to evolve, compounds like< strong> (R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate are likely to play an increasingly important role in the development of novel therapeutics.
In conclusion,< strong>(R)-3-Amino-2,2-dimethyl-4-oxyazetidinyl hydrogen sulfate(CAS No. 2183131) represents a promising candidate for further exploration in drug discovery and development. Its unique structural features, coupled with its potential biological activities, make it a valuable asset for researchers aiming to develop innovative therapeutic agents. As ongoing studies continue to uncover new applications for this compound and related derivatives, its significance in pharmaceutical chemistry is likely to grow even further.
2183131-65-7 ((R)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)